Deacetylgedunin
Overview
Description
Deacetylgedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite present in the Meliaceae family . It is an activator of Keap1/Nrf2/HO-1 . It has been found to alleviate mice mortality induced by LPS, inhibit Keap1 expression, suppress macrophage proliferation, and suppress inflammation in vivo and in vitro .
Scientific Research Applications
1. Anticancer Properties
Deacetylgedunin has shown potential in cancer research due to its cytotoxic effects. For instance, a study found that certain derivatives of deacetylgedunin, like 11β-fluorogedunin and others, demonstrated higher cytotoxicity than gedunin in P-388 leukemia cells. This suggests deacetylgedunin's potential role in cancer therapy, especially in leukemia treatment (Hitotsuyanagi et al., 2012).
2. Agricultural Applications
In agriculture, deacetylgedunin has been studied for its efficacy against pests. Research indicates that deacetylgedunin, along with other neem limonoids, shows strong antifeedant and growth inhibitor activity against Cnaphalocrocis medinalis, the rice leaffolder, which is a significant pest in Asian countries. These findings suggest that deacetylgedunin could be incorporated into integrated pest management programs for rice cultivation (Nathan et al., 2005).
3. Neurodegenerative Disorders
Deacetylgedunin is also being explored in the context of neurodegenerative diseases. Histone deacetylase inhibitors, a category to which deacetylgedunin belongs, have been identified as potential therapeutic agents for various central nervous system disorders. These include conditions like Rubinstein–Taybi syndrome, Rett syndrome, Friedreich's ataxia, Huntington's disease, and multiple sclerosis. The role of deacetylgedunin in modulating gene expression and cellular signaling events makes it a promising candidate for further research in this area (Kazantsev & Thompson, 2008).
4. Anti-Inflammatory Effects
The anti-inflammatory properties of deacetylgedunin have been demonstrated in studies involving Xylocarpus plants. Specifically, 7-deacetylgedunin, a type of limonoid, has been shown to inhibit the production of nitricoxide in murine macrophage cells. This inhibition is associated with the suppression of inducible nitric oxide synthase pathways, indicating potential therapeutic applications in inflammatory conditions (Sarigaputi et al., 2015).
5. Potential in Treating Malaria
Deacetylgedunin has been studied for its effects on malaria vectors such as Anopheles stephensi. Studies show that certain neem limonoids, including deacetylgedunin, exhibit larvicidal, pupicidal, adulticidal, and antiovipositional activities against this mosquito species. This suggests the potential of deacetylgedunin as a natural product in mosquito control programs, particularly in the management and control of malaria (Nathan et al., 2005).
properties
IUPAC Name |
(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYJYMNIQHPPK-DXTZDJJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylgedunin | |
CAS RN |
10314-90-6 | |
Record name | Deacetylgedunin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10314-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylgedunin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.